Cycloolivil
Description
General Overview of Cycloolivil in Academic Contexts
This compound is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in a variety of plants. In academic and research settings, it is primarily recognized for its significant biological activities, including antioxidant and anti-inflammatory properties. The compound has been the subject of numerous phytochemical and pharmacological studies to elucidate its structure, function, and therapeutic potential. Its presence in various medicinal plants has made it a compound of interest for understanding the scientific basis of traditional remedies.
Historical Perspective of this compound Discovery and Initial Characterization
The discovery and characterization of this compound are intrinsically linked to the phytochemical investigation of various plant species. While it has been identified in numerous plants over the years, early research focused on its isolation and structural elucidation. The first total synthesis of (±)-cycloolivil was a significant milestone, providing a stereoselective method for producing the compound and confirming its complex structure. rsc.org This achievement was based on the stereoselective hydroxylation of α,β-dibenzyl-γ-butyrolactones, which was a key step in synthesizing this 3-hydroxy-1-aryltetralin lignan. rsc.org More recently, this compound was isolated for the first time from the roots of Stereospermum suaveolens, with its structure being confirmed through spectroscopic data analysis, including UV, IR, 1D-NMR, and MS. nih.gov Similarly, a 2024 study reported the first discovery of this compound in Nardostachys jatamansi. nih.govmdpi.com These instances of initial characterization from new plant sources continue to expand the known botanical distribution of this compound.
Classification within Natural Products Chemistry
This compound is classified as a lignan, a large group of natural products derived from the dimerization of two phenylpropanoid units. semanticscholar.org
Lignans (B1203133) exhibit vast structural diversity due to the various ways the phenylpropanoid units can be linked. semanticscholar.org They are broadly categorized into classical lignans and neolignans. Classical lignans, to which this compound belongs, are characterized by a β-β' linkage between the two phenylpropane units. semanticscholar.org This class is further divided into several subtypes, including dibenzylbutanes, dibenzylbutyrolactones, arylnaphthalenes/aryltetralins, and dibenzocyclooctadienes. semanticscholar.org
Significance of this compound in Ethnomedicine and Traditional Practices
This compound has been isolated from several plants with long histories of use in traditional medicine across various cultures. Its presence in these plants suggests a potential contribution to their therapeutic effects.
| Plant Species | Traditional Uses |
| Nardostachys jatamansi | Used in Ayurvedic and Unani medicine as a tonic, antispasmodic, and for treating epilepsy, depression, and skin diseases. nih.govcaldic.com |
| Stereospermum suaveolens | Employed in traditional Indian medicine as an analgesic, astringent, and for wound healing and liver ailments. nih.gov |
| Olea europaea (Olive tree) | Utilized in Mediterranean folk medicine for a wide range of conditions including hypertension, inflammation, and diabetes. |
| Tabebuia heptaphylla | Part of the Tabebuia genus, which is used in traditional Latin American medicine for inflammatory and infectious diseases. |
| Epimedium brevicornum | A key herb in Traditional Chinese Medicine, used as an aphrodisiac, antirheumatic, and for treating osteoporosis. nih.gov |
| Eucommia ulmoides Oliver | A fundamental herb in Traditional Chinese Medicine for strengthening bones and muscles and for liver and kidney health. |
Nardostachys jatamansi : This plant is highly valued in traditional Asian medicine. nih.gov Recent studies have isolated this compound from N. jatamansi for the first time and have shown its potential in treating skin inflammatory diseases by inhibiting the production of inflammatory cytokines. nih.govcaldic.com
Stereospermum suaveolens : The roots of this plant are a component of the Ayurvedic formulation Dashamularishta. nih.gov Traditionally used for its analgesic and wound-healing properties, the recent isolation of this compound from this plant provides a potential chemical marker for its quality control. nih.gov
Olea europaea : The olive tree is a cornerstone of Mediterranean traditional medicine. nih.gov Various parts of the plant are used to treat a multitude of ailments. nih.gov this compound, found in olive tree wood, has been shown to possess antiplatelet aggregation properties, which may contribute to the cardiovascular benefits associated with olive products.
Tabebuia heptaphylla : This species belongs to a genus known for its use in treating a variety of diseases in Latin America. Phytochemical investigations have confirmed the presence of this compound in the trunk wood of T. heptaphylla.
Epimedium brevicornum : Known as "Horny Goat Weed," this plant has been used for centuries in Traditional Chinese Medicine to "nourish the kidney and reinforce the Yang". nih.gov this compound has been isolated from E. brevicornum, and while much of the research on this plant has focused on flavonoids like icariin, the presence of lignans like this compound may also contribute to its diverse pharmacological effects, including its use in treating osteoporosis and sexual dysfunction. nih.gov
Eucommia ulmoides Oliver : This is another important herb in Traditional Chinese Medicine, where it is used to tonify the liver and kidney and strengthen bones and muscles. This compound has been reported in Eucommia ulmoides, and its presence may be relevant to the plant's traditional therapeutic applications.
Current Research Landscape and Future Directions in this compound Studies
Current research on this compound is predominantly focused on its pharmacological activities, particularly its anti-inflammatory and antioxidant effects.
A recent 2024 study highlighted the potent anti-inflammatory effects of this compound isolated from Nardostachys jatamansi. The study found that this compound could inhibit the production of several pro-inflammatory cytokines and chemokines in human keratinocytes, suggesting its potential as a therapeutic agent for inflammatory skin conditions like atopic dermatitis. nih.govmdpi.com The mechanism of action was found to involve the blockage of the NF-κB and JAK/STAT signaling pathways. nih.govcaldic.com
Another area of investigation is its role as an antioxidant and antiplatelet agent. Research on this compound from Olea europaea has demonstrated its ability to reduce thrombin-induced platelet aggregation, indicating potential applications in preventing thrombotic events.
Future research is likely to continue exploring the therapeutic potential of this compound for a range of conditions. This includes further mechanistic studies to fully understand its mode of action at the molecular level. Additionally, there is a need for more in vivo studies and eventually clinical trials to validate the promising in vitro findings. The development of efficient and sustainable methods for the synthesis or extraction of this compound will also be crucial for its potential development as a therapeutic agent.
Table of Research Findings on this compound
| Research Area | Key Findings | Plant Source (if specified) |
|---|---|---|
| Anti-inflammatory | Inhibits production of pro-inflammatory cytokines (IL-6, IL-8, RANTES) and COX-2 expression. nih.govmdpi.com | Nardostachys jatamansi |
| Blocks NF-κB and JAK/STAT signaling pathways. nih.govcaldic.com | Nardostachys jatamansi | |
| Antioxidant | Exhibits significant radical scavenging activity. | Olea europaea |
| Antiplatelet | Reduces thrombin-induced platelet aggregation and protein tyrosine phosphorylation. | Olea europaea |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIQZCNOUZCRGH-VOBQZIQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347745 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3064-05-9 | |
| Record name | Isoolivil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Isolation and Structural Elucidation Methodologies for Cycloolivil
Advanced Chromatographic Techniques for Isolation
Chromatography is the cornerstone for purifying Cycloolivil from its natural sources, most notably from the roots of plants like Stereospermum suaveolens. nih.govnih.govbeilstein-journals.org The process typically involves an initial extraction, followed by a series of chromatographic steps to separate the target compound from a multitude of other phytochemicals.
Open column chromatography is a principal technique used for the initial fractionation and isolation of this compound. nih.gov In a typical procedure, the dried and powdered roots of a source plant are first extracted with a solvent such as methanol (B129727). nih.gov This crude extract is then partitioned with solvents of varying polarity, for instance, by dissolving it in water and successively partitioning it with ethyl acetate (B1210297) and n-butanol. nih.gov
The ethyl acetate fraction, which is enriched with compounds of intermediate polarity like this compound, is then subjected to open silica (B1680970) gel column chromatography. nih.govnih.gov The column is packed with silica gel (e.g., 60-120 mesh) and the fraction is loaded onto it. nih.gov The separation is achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate and then methanol. nih.govnih.gov Fractions are collected sequentially, and those containing this compound are identified for further purification. In one study, the fraction eluted with 10% methanol in ethyl acetate yielded a precipitate that, after being washed, was identified as pure this compound. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Initial Extraction | Methanol extraction of powdered plant material (e.g., roots of Stereospermum suaveolens). | nih.gov |
| Fractionation | Liquid-liquid partitioning of the methanol extract between water and ethyl acetate. The ethyl acetate fraction is retained for chromatography. | nih.gov |
| Stationary Phase | Silica gel (60–120 mesh). | nih.gov |
| Mobile Phase | Gradient elution starting with petroleum ether, followed by mixtures of increasing polarity using ethyl acetate and methanol. | nih.govnih.gov |
| Isolation Result | Pure this compound obtained from the fraction eluted with 10% methanol in ethyl acetate. | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and quantification of this compound from the fractions obtained via column chromatography. nih.govnih.gov It serves to target the major peaks within the fractions and assess their purity. beilstein-journals.org
For quantitative purposes, HPLC analysis of the methanol root extract of Stereospermum suaveolens determined the concentration of this compound to be 3.67% w/w. nih.gov This quantification is crucial for standardizing extracts and understanding the yield of the isolation process. While detailed preparative HPLC methods for the large-scale purification of this compound are not extensively documented in the cited literature, analytical HPLC is integral to the isolation workflow for monitoring purity and guiding the fractionation process. nih.govbeilstein-journals.org
High-Performance Thin-Layer Chromatography (HPTLC) is a modern, reliable, and cost-effective planar chromatography technique used for the quantification of chemical constituents in various samples. port.ac.uk The method allows for the simultaneous analysis of numerous samples and requires smaller volumes of solvent compared to HPLC, making it an efficient tool for quality control. port.ac.uk
While specific, validated HPTLC methods for the direct quantification of this compound are not detailed in the available research, its potential has been noted. nih.govphcogres.com Researchers suggest that HPTLC methods could be developed and validated for quantifying this compound in plant extracts, raw materials, and final formulations, thereby serving as a valuable tool for quality control purposes. nih.govphcogres.com
Spectroscopic Techniques for Structural Confirmation
Once this compound is isolated in its pure form, its chemical structure is elucidated and confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. nih.govresearchgate.netsemanticscholar.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.
1D-NMR, including proton (¹H) and carbon-13 (¹³C) spectra, provides fundamental information. The ¹H-NMR spectrum reveals the different types of protons and their chemical environments, while the ¹³C-NMR spectrum shows the number and types of carbon atoms in the molecule. researchgate.net For instance, signals in the ¹³C spectrum around δ 69.57 and 61.0 ppm helped confirm the presence of two secondary alcohol (-CHOH) groups in the this compound structure. researchgate.net
2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. beilstein-journals.orgmdpi.comarabjchem.org COSY spectra identify protons that are coupled to each other (typically on adjacent carbons), HSQC correlates protons with the carbons they are directly attached to, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.comarabjchem.org This web of correlations allows for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the compound's complex cyclic structure.
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Source |
|---|---|---|---|
| 1 | 133.5 | - | google.com |
| 2 | 111.4 | 6.70 (d, 2.0) | researchgate.netgoogle.com |
| 3 | 147.8 | - | google.com |
| 4 | 144.3 | - | google.com |
| 5 | 114.2 | 6.77 (d, 8.0) | researchgate.netgoogle.com |
| 6 | 121.3 | 6.67 (dd, 8.0, 2.0) | researchgate.netgoogle.com |
| 7 | 87.1 | 4.72 (d, 6.8) | google.com |
| 8 | 54.2 | 2.08 (m) | google.com |
| 9 | 72.8 | 3.89 (m) | google.com |
| 1' | 131.9 | - | google.com |
| 2' | 110.2 | 6.88 (d, 1.6) | google.com |
| 3' | 146.4 | - | google.com |
| 4' | 145.2 | - | google.com |
| 5' | 114.3 | 6.84 (d, 8.0) | google.com |
| 6' | 118.8 | 6.73 (dd, 8.0, 1.6) | google.com |
| 7' | 46.5 | 2.92 (m) | google.com |
| 8' | 40.9 | 2.45 (m) | google.com |
| 9' | 60.5 | 3.70 (m), 3.48 (m) | google.com |
| 3-OCH₃ | 55.8 | 3.85 (s) | google.com |
| 3'-OCH₃ | 55.9 | 3.87 (s) | google.com |
Mass spectrometry is used to determine the molecular weight and elemental formula of an isolated compound. nih.govnih.gov For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) has been utilized. nih.govresearchgate.netsemanticscholar.org This high-resolution technique provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition. Through HR-ESIMS analysis, the molecular formula of this compound was unequivocally established as C₂₀H₂₄O₇. nih.govresearchgate.netsemanticscholar.org This information is critical and complements the structural framework provided by NMR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used in the initial characterization of this compound, providing information about its electronic transitions. In a study by Sab et al. (2015), the UV spectrum of this compound was recorded in methanol. nih.govresearchgate.netnih.gov The spectrum exhibited an absorption maximum (λmax) at 283 nm. nih.govresearchgate.netnih.gov This absorption is characteristic of the phenolic chromophores present in the this compound molecule, which contain conjugated aromatic systems. The position of this absorption maximum is consistent with the electronic transitions (π → π*) expected for the guaiacyl moieties within its structure.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Reference |
| Methanol | 283 | Sab et al. (2015) nih.govresearchgate.netnih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum, as reported by Sab et al. (2015), reveals several characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds. nih.govresearchgate.netnih.gov A broad absorption band observed at 3442 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl (-OH) groups, a prominent feature of this compound's structure. nih.govresearchgate.netnih.gov The presence of aromatic rings is confirmed by the C-H stretching vibrations appearing at 2925 cm⁻¹. nih.govresearchgate.netnih.gov Furthermore, the characteristic C=C stretching vibrations within the aromatic rings are observed at 1616 cm⁻¹. nih.govresearchgate.netnih.gov The C-O stretching vibrations, corresponding to the ether and alcohol functionalities, are also present in the fingerprint region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3442 | O-H stretching (broad) | Hydroxyl | Sab et al. (2015) nih.govresearchgate.netnih.gov |
| 2925 | C-H stretching (aromatic) | Aromatic Ring | Sab et al. (2015) nih.govresearchgate.netnih.gov |
| 1616 | C=C stretching (aromatic) | Aromatic Ring | Sab et al. (2015) nih.govresearchgate.netnih.gov |
X-Ray Crystallography for Absolute Stereochemistry
While spectroscopic methods like NMR provide the relative stereochemistry of this compound, X-ray crystallography is the definitive technique for determining its absolute configuration. Although a dedicated crystallographic study for this compound itself is not widely reported in publicly accessible literature, a 2023 study by Cai et al. on the biomimetic synthesis of lignans (B1203133) provided X-ray crystallographic data for a closely related synthetic intermediate of (±)-cycloolivil. chemrxiv.org The determination of the crystal structure of such intermediates is crucial in confirming the stereochemical outcome of synthetic steps, which, in turn, helps to infer the absolute stereochemistry of the final natural product. The precise bond angles, bond lengths, and spatial arrangement of atoms in the crystal lattice provided by this technique offer unambiguous proof of the molecule's three-dimensional structure.
Chemoenzymatic and Biomimetic Approaches in Stereochemical Confirmation
The complex stereochemistry of this compound has prompted the development of sophisticated synthetic strategies that also serve to confirm its structure. A notable advancement in this area is the biomimetic synthesis of (±)-cycloolivil reported by Cai et al. in 2023. chemrxiv.org This approach mimics the proposed biosynthetic pathway of lignans in nature. The synthesis features a key Cu(I)-catalyzed [3 + 2] cycloaddition reaction, which constructs the core dibenzylbutyrolactol lignan (B3055560) backbone in a single step from two phenylpropane derivatives. chemrxiv.org This method is not only efficient but also provides strong evidence for the structural and stereochemical assignments of this compound by achieving its synthesis through a pathway that is inspired by its natural formation. Such biomimetic syntheses are powerful tools for confirming the structures of complex natural products.
Analytical Standards and Purity Assessment (e.g., LC/MS-ELSD)
The availability of well-characterized analytical standards is essential for the accurate quantification and biological testing of this compound. Commercial suppliers, such as Sigma-Aldrich, provide this compound as a reference standard with a specified purity. For instance, their standard is reported to have a purity of ≥95%, as determined by Liquid Chromatography/Mass Spectrometry-Evaporative Light Scattering Detection (LC/MS-ELSD). sigmaaldrich.com
LC/MS-ELSD is a powerful analytical technique for the purity assessment of compounds like this compound that may lack a strong UV chromophore or have poor ionization efficiency in mass spectrometry. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for a wide range of natural products. The hyphenation with mass spectrometry (MS) provides molecular weight information and fragmentation patterns, which further confirms the identity of the main peak and any impurities present. The validation of such analytical methods is critical to ensure their accuracy, precision, and robustness for the quantitative analysis of this compound in various matrices, including extracts and final products. nih.govnih.gov
Iii. Chemical Synthesis and Derivatization of Cycloolivil and Its Analogs
Total Synthesis Strategies of Cycloolivil
The total synthesis of this compound, a representative of the 3-hydroxy-1-aryltetralin lignans (B1203133), has been approached through several distinct and stereoselective routes. These strategies often focus on the efficient construction of the core tetralin ring system and the precise installation of multiple stereocenters.
Stereoselectivity is a paramount challenge in the synthesis of this compound due to its multiple chiral centers. A successful approach has been the stereoselective synthesis of (±)-cycloolivil, which laid the groundwork for accessing this complex molecule. rsc.org This synthesis was achieved in high yields and was predicated on the stereoselective electrophilic addition to a metal enolate of an α,β-disubstituted γ-butyrolactone, which served as a pivotal step in establishing the desired relative stereochemistry. rsc.orgchemrxiv.org
Further advancements have led to the stereocontrolled total synthesis of not only (+)-cycloolivil but also its biosynthetic precursors and related congeners like (−)-olivil. nih.gov These syntheses often employ a combination of chemoenzymatic methods and biomimetic strategies to systematically introduce functional groups on three contiguous stereogenic carbon atoms.
A key strategic element in many syntheses is the late-stage introduction of the lower aryl system, which facilitates catalytic control over the absolute stereochemistry. nih.gov This contrasts with earlier approaches and allows for more flexibility and efficiency in achieving the desired enantiomer.
The application of electrophilic addition to metal enolates of α,β-disubstituted γ-butyrolactones represents a cornerstone in the stereoselective synthesis of this compound. rsc.orgchemrxiv.org This key reaction allows for the controlled formation of a crucial carbon-carbon bond while setting the stereochemistry at one of the newly formed chiral centers.
In a representative synthesis, the metal enolate of a suitable α,β-dibenzyl-γ-butyrolactone is generated and then reacted with an electrophile. The inherent stereochemistry of the starting butyrolactone directs the approach of the electrophile, leading to a high degree of diastereoselectivity in the product. This method has proven to be a reliable and efficient way to construct the intricate stereochemical array present in the this compound scaffold. rsc.orgchemrxiv.org
A pivotal step in several total syntheses of this compound and its analogs is the stereoselective hydroxylation of α,β-dibenzyl-γ-butyrolactones. rsc.orgchemrxiv.org This transformation introduces the key hydroxyl group at the C-3 position of the eventual tetralin ring with a high degree of stereocontrol.
The process typically involves the generation of a metal enolate of the dibenzyl-γ-butyrolactone, which is then subjected to electrophilic hydroxylation. The stereochemical outcome of this reaction is influenced by the existing stereocenters in the lactone, guiding the approach of the hydroxylating agent to one face of the enolate. This method has been instrumental in the first synthesis of (±)-cycloolivil. rsc.orgchemrxiv.org
A novel and efficient approach to the synthesis of the dibenzylbutyrolactol lignan (B3055560) backbone, a key structural motif in this compound, involves a Cu(I)-catalyzed [3 + 2] cycloaddition. chemrxiv.org This biomimetic strategy mimics the biosynthetic pathways of certain natural products and offers a practical, one-step construction of the core structure from two phenylpropane derivatives. chemrxiv.org
This methodology is characterized by its high diastereoselectivity and 100% atom economy. The reaction proceeds under mild and operationally simple conditions, making it a promising route for potential industrial applications. A notable application of this approach has been demonstrated in the succinct total synthesis of (±)-cycloolivil. chemrxiv.org
| Cu(I)-catalyzed [3 + 2] Cycloaddition for (±)-Cycloolivil Synthesis | |
| Catalyst | Cu(I) |
| Reaction Type | [3 + 2] Cycloaddition |
| Key Transformation | Construction of the dibenzylbutyrolactol lignan backbone |
| Starting Materials | Two phenylpropane derivatives |
| Key Features | High diastereoselectivity, 100% atom economy, mild reaction conditions |
| Application | Total synthesis of (±)-cycloolivil |
This table summarizes the key aspects of the Cu(I)-catalyzed [3 + 2] cycloaddition approach for the synthesis of (±)-cycloolivil.
The total synthesis of this compound has also played a crucial role in elucidating and filling gaps in its proposed biosynthetic pathway. By mimicking proposed biosynthetic steps in the laboratory, chemists can validate these pathways and even produce unnatural congeners that may possess interesting biological activities. nih.govnih.gov
For instance, the synthesis of (+)-cycloolivil alongside its proposed precursor, (−)-olivil, from a common intermediate provides strong evidence for their biogenetic relationship. nih.gov Furthermore, the ability to synthesize these compounds allows for the production of quantities sufficient for biological evaluation, which is often not feasible through isolation from natural sources alone. This interplay between synthesis and biosynthesis deepens our understanding of how these complex molecules are assembled in nature. rsc.org
Synthesis of this compound Stereoisomers and Analogs
The development of synthetic routes to this compound has paved the way for the preparation of its various stereoisomers and a diverse range of analogs. This capability is crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the biological importance of specific stereochemical configurations and functional groups.
The synthesis of different stereoisomers often involves modifying the key stereochemistry-determining steps in the established synthetic sequences. escholarship.orgmdpi.comresearchgate.net For example, by using different chiral catalysts or starting materials, it is possible to access enantiomers or diastereomers of the natural product. The construction of libraries of stereochemically diverse isomers has become an important strategy in drug discovery. escholarship.orgresearchgate.net
Chemical Modifications and Derivatization for Structure-Activity Relationship (SAR) Studies
The exploration of a natural product's therapeutic potential often involves the chemical modification of its core structure to enhance activity, improve selectivity, and understand the pharmacophore—the essential molecular features responsible for its biological activity. In the case of this compound, its recognized anti-inflammatory properties, primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), have spurred interest in its derivatization to conduct Structure-Activity Relationship (SAR) studies. mdpi.comnih.gov These studies are crucial for identifying which parts of the this compound molecule are key to its biological effects and for designing novel, more potent, and selective anti-inflammatory agents.
While extensive SAR data for a wide range of this compound derivatives is not broadly available in the public domain, the foundational principles of medicinal chemistry allow for a predictive analysis of potential modifications. Key areas for derivatization on the this compound scaffold would likely target the phenolic hydroxyl groups and the aromatic rings, as these are common sites for modification in many bioactive natural products.
Table 1: Hypothetical Ether and Ester Derivatives of this compound for SAR Studies
| Compound | Modification | Rationale for Synthesis | Predicted Impact on Activity |
| This compound-O-methyl ether | Methylation of one or both phenolic hydroxyl groups. | To investigate the importance of the free hydroxyl groups for receptor binding and hydrogen bonding interactions. | A decrease in activity might be expected if the hydroxyl groups are critical for interaction with the active site of COX-2. |
| This compound-O-acetyl ester | Acetylation of one or both phenolic hydroxyl groups. | To enhance lipophilicity, potentially improving cell membrane permeability. The ester could also act as a prodrug, being hydrolyzed in vivo to release the active this compound. | Activity may be retained or enhanced due to improved bioavailability. The in vivo activity would depend on the rate of hydrolysis. |
| This compound-O-benzoyl ester | Benzoylation of one or both phenolic hydroxyl groups. | To introduce a bulky aromatic group, probing the steric tolerance of the enzyme's binding pocket. | The impact on activity is difficult to predict and would depend on the specific steric and electronic effects of the benzoyl group in the context of the binding site. |
| This compound amino acid esters | Esterification with various amino acids. | To potentially improve water solubility and create targeted prodrugs that might be cleaved by specific enzymes. | Variable, depending on the amino acid used. Could potentially enhance bioavailability and targeting. |
Detailed Research Findings
Recent research has confirmed that this compound, isolated from Nardostachys jatamansi, exerts its anti-inflammatory effects by inhibiting the expression of COX-2. mdpi.comnih.gov The mechanism involves the blockage of the NF-κB and JAK/STAT signaling pathways, which are crucial in the inflammatory cascade. mdpi.comnih.gov This confirmed biological activity makes this compound a valuable lead compound for the development of new anti-inflammatory drugs.
SAR studies on other natural products and synthetic molecules targeting COX-2 have established several key principles that would likely apply to the derivatization of this compound:
Phenolic Hydroxyl Groups: The free phenolic hydroxyl groups are often critical for the antioxidant and anti-inflammatory activities of polyphenolic compounds. They can act as hydrogen bond donors and acceptors, facilitating binding to the target enzyme. Modification of these groups, for instance, through etherification or esterification, would be a primary step in SAR studies to determine their exact role.
Aromatic Rings: The substitution pattern on the aromatic rings can significantly influence the electronic properties and steric bulk of the molecule, which in turn affects its binding affinity and selectivity for COX-2. Introducing electron-withdrawing or electron-donating groups at various positions on the rings would provide insight into the electronic requirements for optimal activity.
Stereochemistry: this compound possesses several chiral centers, and the specific three-dimensional arrangement of its atoms is likely crucial for its biological activity. The synthesis of stereoisomers and evaluation of their activity would be essential to understand the stereochemical requirements for COX-2 inhibition.
While specific, published SAR studies on a library of this compound derivatives are limited, the established anti-inflammatory activity of the parent compound provides a strong rationale for its further investigation. Future research will undoubtedly focus on the synthesis and biological evaluation of a variety of this compound analogs to elucidate the detailed structure-activity relationships and to develop new and improved anti-inflammatory agents.
Iv. Biosynthesis and Biogenetic Pathways of Cycloolivil
Precursor Compounds and Enzymatic Transformations
The biosynthesis of cycloolivil is fundamentally rooted in the phenylpropanoid pathway, which provides the essential building blocks for a vast array of plant secondary metabolites. The primary precursor for most lignans (B1203133), including the presumed antecedents of this compound, is coniferyl alcohol.
The journey to coniferyl alcohol begins with the amino acid L-phenylalanine. A series of enzymatic reactions, summarized in the table below, transforms L-phenylalanine into coniferyl alcohol, the key monomer for lignan (B3055560) synthesis.
Table 1: Key Enzymes in the Biosynthesis of Coniferyl Alcohol
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-Coumarate 3-hydroxylase | C3H | Adds a hydroxyl group to p-coumaric acid to form caffeic acid. |
| Caffeic acid O-methyltransferase | COMT | Methylates caffeic acid to yield ferulic acid. |
| 4-Coumarate-CoA ligase | 4CL | Activates ferulic acid by converting it to feruloyl-CoA. |
| Cinnamoyl-CoA reductase | CCR | Reduces feruloyl-CoA to coniferaldehyde. |
Once synthesized, two molecules of coniferyl alcohol undergo oxidative coupling to form the first true lignan structures. This crucial dimerization step is mediated by oxidases, primarily laccases and peroxidases, and is often directed by dirigent proteins (DIRs) which control the stereochemistry of the resulting product. A key intermediate formed through this process is pinoresinol (B1678388), a furofuran lignan.
The direct biosynthetic route from these common lignan precursors to this compound has not been fully elucidated. However, the co-occurrence of olivil (B28385) and this compound in plants like Nardostachys jatamansi strongly suggests a direct biogenetic link. semanticscholar.orgmdpi.com Olivil is a structural isomer of pinoresinol and is considered the likely immediate precursor to this compound. The transformation of olivil to this compound is proposed to occur via an intramolecular cyclization reaction, a process that establishes the characteristic tetralone core of this compound. This cyclization is likely an enzyme-catalyzed event, possibly involving an oxidative radical mechanism, which leads to the formation of the new carbon-carbon bond that defines the this compound structure.
Proposed Biogenetic Interrelationships within the Lignan Family
Lignans are a diverse class of natural products, categorized into several subtypes based on their carbon skeleton and cyclization patterns. These include furofurans (e.g., pinoresinol), dibenzylbutanes (e.g., secoisolariciresinol), dibenzylbutyrolactones (e.g., matairesinol), and arylnaphthalenes, among others. nih.gov The biosynthetic pathways to these varied structures are interconnected, with pinoresinol often serving as a central branch point.
From pinoresinol, the pathways diverge. For instance, in many plants, pinoresinol is sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol (B1674508) and then secoisolariciresinol (B192356). nih.govnih.gov Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SIRD) to yield matairesinol. nih.gov
Table 2: Key Downstream Enzymes in Lignan Biosynthesis
| Enzyme | Abbreviation | Transformation | Resulting Lignan |
|---|---|---|---|
| Pinoresinol-lariciresinol reductase | PLR | First reduction of pinoresinol | Lariciresinol |
| Pinoresinol-lariciresinol reductase | PLR | Second reduction of lariciresinol | Secoisolariciresinol |
This compound belongs to the arylnaphthalene group of lignans. Its proposed biogenesis positions it as a product of further transformation from an olivil precursor. The formation of its cyclic structure represents a significant modification of the basic lignan framework. This type of intramolecular cyclization highlights the remarkable catalytic ability of plant enzymes to generate complex and diverse molecular architectures from a common set of precursors. The study of these interrelationships is crucial for understanding the evolution of metabolic pathways and for the potential biotechnological production of specific high-value lignans. nih.gov
Mimicking Natural Biosynthetic Pathways in Laboratory Synthesis
The intricate and stereospecific transformations that occur in nature present both a challenge and an inspiration for synthetic chemists. Efforts to mimic the biosynthesis of lignans in the laboratory have led to innovative approaches for their production.
One common biomimetic strategy involves the use of oxidative enzymes, such as horseradish peroxidase (HRP), to replicate the initial coupling of coniferyl alcohol to form pinoresinol. While effective, these methods often result in a mixture of racemic products, unlike the highly stereospecific reactions observed in vivo, which are guided by dirigent proteins.
More advanced techniques seek to replicate the complex cyclization reactions that form intricate lignan skeletons. For instance, redox-neutral photocatalysis has emerged as a powerful tool to generate radicals under mild conditions, mimicking the proposed biosynthetic radical cyclizations that are thought to be involved in the formation of highly oxidized and cyclic lignans. nih.govdigitellinc.com This approach allows for the controlled formation of carbon-carbon bonds, enabling the synthesis of complex structures like those found in dibenzocyclooctadiene lignans, and sheds light on the potential mechanisms for the formation of cyclized lignans like this compound. springernature.com
Furthermore, the principles of lignan biosynthesis are being harnessed in the field of metabolic engineering. Scientists have successfully engineered cell suspension cultures of plants like Forsythia to produce specific lignans. nih.gov By introducing or overexpressing genes for key biosynthetic enzymes, it is possible to channel metabolic flux towards the synthesis of a desired compound. Similarly, microbial hosts such as Escherichia coli and yeast are being developed as "cell factories" for lignan production. researchgate.net These systems involve the introduction of the entire plant biosynthetic pathway into the microbe, offering a potentially scalable and sustainable platform for producing valuable lignans. The synthesis of olivil-type lignans has also been pursued to investigate structure-activity relationships, providing valuable insights into the chemical feasibility and potential biological roles of these compounds. researchgate.netnih.gov
V. Pharmacological and Biological Activities of Cycloolivil
Anti-inflammatory Properties
Cycloolivil, a lignan (B3055560) compound, has demonstrated notable anti-inflammatory activities through various in vitro studies. Its mechanisms of action involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators that are crucial in the inflammatory cascade. Research has particularly highlighted its effects in skin keratinocytes, suggesting its potential as a therapeutic agent for inflammatory skin conditions. mdpi.comresearchgate.net
Laboratory studies have elucidated several pathways through which this compound exerts its anti-inflammatory effects. These include the inhibition of inflammatory cytokines, suppression of key enzymes, and blockage of critical signaling cascades involved in the inflammatory response. mdpi.comresearchgate.net
This compound has been shown to effectively reduce the production of several pro-inflammatory cytokines in human keratinocyte cell lines (HaCaT) stimulated with tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). mdpi.comsemanticscholar.org These cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and RANTES (Regulated upon Activation, Normal T cell Expressed and Secreted), are key mediators in attracting immune cells to a site of inflammation. mdpi.comresearchgate.netsemanticscholar.org Studies have confirmed that this compound significantly suppresses the production of IL-6, IL-8, and RANTES in stimulated keratinocytes, demonstrating a potent inhibitory effect on these inflammatory messengers. mdpi.comresearchgate.net IL-6 is a pleiotropic cytokine involved in inflammation and immune regulation, while IL-8 is a chemokine that attracts neutrophils and other immune cells. frontiersin.orgdntb.gov.uamdpi.com RANTES is also a chemokine that plays a role in recruiting T-cells, eosinophils, and basophils. nih.govnih.gov The ability of this compound to inhibit these cytokines points to its significant potential in managing inflammatory responses. mdpi.comresearchgate.net
Table 1: Effect of this compound on Inflammatory Cytokine Production in TNF-α/IFN-γ Stimulated HaCaT Keratinocytes Data derived from studies on human keratinocyte cell lines.
| Cytokine | Function in Inflammation | Observed Effect of this compound | Reference |
| IL-6 | Promotes immune response and inflammation. | Reduced production. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| IL-8 | Chemoattractant for neutrophils and other immune cells. | Reduced production. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| RANTES (CCL5) | Chemoattractant for T-cells, eosinophils, and basophils. | Reduced production. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in the inflammatory process by synthesizing prostaglandins (B1171923), which are potent inflammatory mediators. youtube.comyoutube.com Unlike the constitutively expressed COX-1, COX-2 is induced by inflammatory stimuli. youtube.com Research has indicated that this compound inhibits the expression of COX-2 proteins in keratinocytes that have been stimulated to induce an inflammatory response. mdpi.comresearchgate.netsemanticscholar.org This suppression of COX-2 is a key mechanism for its anti-inflammatory action, as it directly reduces the production of prostaglandins that contribute to pain and swelling. nih.govnih.gov
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. qascf.com Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and COX-2. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by factors like TNF-α and IFN-γ, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to move into the nucleus and activate gene transcription. mdpi.comresearchgate.net Studies have confirmed that this compound effectively blocks this pathway. mdpi.comresearchgate.net It significantly inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in stimulated keratinocytes. mdpi.comresearchgate.net This action prevents the activation of downstream inflammatory genes, representing a crucial aspect of this compound's anti-inflammatory mechanism. mdpi.comresearchgate.net
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another vital signaling cascade for transmitting inflammatory signals, particularly those initiated by cytokines like IFN-γ. mdpi.comnih.govyoutube.com Activation of this pathway involves the phosphorylation of JAK proteins, which in turn phosphorylate STAT proteins. nih.gov These phosphorylated STATs then form dimers, move to the nucleus, and activate target gene transcription, leading to immune responses. youtube.comyoutube.com Research demonstrates that this compound mediates its anti-inflammatory effects by blocking this pathway. mdpi.comresearchgate.net Specifically, it has been shown to inhibit the phosphorylation of STAT1 and STAT3 in keratinocytes, thereby disrupting the signaling cascade that leads to inflammation. mdpi.com
The anti-inflammatory effects of this compound have been extensively studied in human HaCaT keratinocytes, which are a model for skin inflammation. mdpi.comresearchgate.netsemanticscholar.org In these cells, this compound has been shown to counteract the inflammatory effects induced by TNF-α and IFN-γ by inhibiting the NF-κB and JAK/STAT pathways, leading to decreased expression of COX-2 and inflammatory cytokines like IL-6, IL-8, and RANTES. mdpi.comresearchgate.netsemanticscholar.org
In the context of osteoarthritis (OA), inflammation within the joint, particularly in chondrocytes (cartilage cells), is a key driver of disease pathogenesis. nih.govfrontiersin.org Pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 are known to be involved in the degradation of cartilage matrix in OA. frontiersin.orgmdpi.commdpi.com Synovial fluid from OA patients can activate pro-inflammatory cytokine production in human chondrocytes. nih.gov Specifically, cytokines like IL-6 and IL-8 are associated with the pathological processes in OA. nih.govnih.gov While direct studies of this compound on OA chondrocytes are not extensively documented in the provided search results, its demonstrated ability to inhibit key inflammatory mediators like IL-6 and IL-8 in other cell types suggests a potential mechanism through which it could modulate the inflammatory environment in joints affected by osteoarthritis. mdpi.comresearchgate.netnih.gov
Table 2: Summary of this compound's In Vitro Anti-inflammatory Mechanisms
| Mechanism | Target Pathway/Molecule | Effect in HaCaT Keratinocytes | Reference |
| Cytokine Inhibition | IL-6, IL-8, RANTES | Decreased production. | mdpi.comresearchgate.net |
| Enzyme Suppression | COX-2 | Inhibited protein expression. | mdpi.comresearchgate.netsemanticscholar.org |
| Signal Blockage | NF-κB (p65, IκBα) | Inhibited phosphorylation and nuclear translocation of p65. | mdpi.comresearchgate.net |
| Signal Blockage | JAK/STAT (STAT1, STAT3) | Inhibited phosphorylation of STAT1 and STAT3. | mdpi.com |
In Vitro Anti-inflammatory Mechanisms
Anticancer and Antiproliferative Activities
The potential of this compound as an anticancer agent has been an area of scientific inquiry, with research focusing on its effects on various cancer cell lines and its interaction with molecular targets relevant to cancer progression.
Inhibition of Glioma Cell Proliferation (e.g., U-87 MG malignant glioma cells)
As of the latest available research, there are no specific studies that have directly investigated the inhibitory effects of this compound on the proliferation of U-87 MG malignant glioma cells. The U-87 MG cell line is a widely used model for glioblastoma, an aggressive form of brain cancer, and is a common subject in the screening of potential anticancer compounds. cytion.comnih.govnih.govscielo.brresearchgate.net The absence of data on this compound in this context highlights a gap in the current understanding of its full spectrum of anticancer activities. Future research could explore the potential of this compound to target glioma cells, which would be a valuable addition to the knowledge of its pharmacological profile.
Interaction with Duplex DNA Sequences
The ability of small molecules to interact with duplex DNA is a key mechanism for many anticancer drugs, as it can interfere with DNA replication and transcription in cancer cells. Currently, there is no direct scientific evidence or published research that has examined the interaction between this compound and duplex DNA sequences. Such studies, which often employ techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism, are crucial for determining if a compound can bind to DNA and the nature of such an interaction (e.g., intercalation, groove binding). The lack of this information for this compound means that its potential to act as a DNA-targeting agent remains unknown.
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a key protein involved in cell growth and proliferation, and its overactivation is a common feature in many types of cancer. nih.gov Consequently, EGFR is a major target for cancer therapies. nih.govnih.gov A review of the current scientific literature reveals no studies specifically investigating the interaction of this compound with EGFR. Research into whether this compound can inhibit EGFR signaling pathways would be a significant step in evaluating its potential as a targeted anticancer agent.
Cytotoxic Activity against Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
The evaluation of a compound's cytotoxicity against various cancer cell lines is a fundamental step in cancer drug discovery. The MCF-7 cell line is a well-established model for estrogen receptor-positive breast cancer and is frequently used for this purpose. nih.govnih.govejgo.netresearchgate.net At present, there is a lack of published research specifically detailing the cytotoxic activity of this compound against MCF-7 breast cancer cells. Investigating the potential of this compound to induce cell death in this and other cancer cell lines is a necessary area for future research to ascertain its broader anticancer potential.
Antiviral Effects (e.g., Anti-Hepatitis B Virus Activity)
Research has demonstrated the potential of this compound derivatives as antiviral agents, particularly against the Hepatitis B virus (HBV). A study investigating natural products for their anti-HBV activity identified a lignan glycoside, (+)-cycloolivil-4′-O-β-D-glucopyranoside, which is a derivative of this compound. This compound exhibited inhibitory effects on the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg). nih.gov The mechanism of action for many anti-HBV natural products involves targeting various stages of the viral life cycle, from entry into host cells to replication and secretion of new viral particles. nih.govnih.gov
The inhibitory concentrations for the anti-HBV activity of (+)-cycloolivil-4′-O-β-D-glucopyranoside are detailed in the table below.
| Activity | Target | IC₅₀ (mM) |
| Inhibition of HBsAg secretion | HBsAg | 0.31 ± 0.045 |
| Inhibition of HBeAg secretion | HBeAg | Not specified in the provided context |
Table 1: Anti-Hepatitis B Virus Activity of (+)-cycloolivil-4′-O-β-D-glucopyranoside
These findings suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents for HBV infection.
Antioxidant and Radical Scavenging Activities
This compound is recognized as a natural polyphenolic compound that possesses significant radical scavenging capabilities. kib.ac.cn This activity is a key aspect of its potential health-promoting effects.
As a polyphenolic compound, this compound has inherent antioxidant properties. kib.ac.cn Its structure enables it to act as an oxygen radical scavenger. This activity is attributed to the ability of phenolic compounds to donate hydrogen atoms, which can neutralize free radicals and terminate oxidative chain reactions. While specific quantitative data from assays like DPPH or ABTS for the purified compound were not detailed in the reviewed literature, its role as a radical scavenger is acknowledged. kib.ac.cn
Recent studies have elucidated the anti-inflammatory mechanisms of this compound which are closely related to signaling pathways involved in platelet activation, such as protein tyrosine phosphorylation and calcium signaling. Research has demonstrated that this compound can inhibit the expression of cyclooxygenase-2 (COX-2) proteins. nih.gov This inhibition is significant as COX enzymes are involved in the synthesis of prostaglandins and thromboxane (B8750289) A2, a key mediator in platelet activation. researchgate.net Mechanistic evaluations confirmed that the effects of this compound are mediated through the blockage of the NF-κB and JAK/STAT signaling pathways, which are critical in regulating inflammatory responses and are linked to cellular activation processes that involve protein kinases and calcium mobilization. nih.gov Thrombin is a potent platelet activator that initiates signaling cascades leading to tyrosine phosphorylation of multiple proteins and an increase in intracellular calcium concentration, which are essential for platelet aggregation. researchgate.netnih.gov The known inhibitory effects of this compound on pathways like NF-κB and JAK/STAT suggest a potential to modulate these thrombin-induced events. nih.gov
Antibacterial and Antileishmanial Activities
This compound has been reported to possess antibacterial activity. mdpi.comsemanticscholar.org While specific studies detailing the full spectrum of its antibacterial action are part of ongoing research, the activity of extracts from plants containing this compound, such as Olea europaea (olive) and Stereospermum suaveolens, provides insight into its potential. nih.govcore.ac.uknih.goviafaforallergy.comresearchgate.netdu.ac.bdresearchgate.net Extracts from olive leaves, which contain various phenolic compounds including lignans (B1203133), have demonstrated effectiveness against a range of both Gram-positive and Gram-negative bacteria. nih.govcore.ac.ukresearchgate.netnih.gov Similarly, extracts from Stereospermum suaveolens, from which this compound has been isolated, have shown moderate antimicrobial activity. nih.govdu.ac.bdresearchgate.net
The activity of lignans as a chemical class against various pathogens is well-documented. nih.govresearchgate.netresearchgate.net Although direct studies on the antileishmanial activity of this compound are not extensively reported, the broader class of lignans has been identified as a promising source of antileishmanial compounds. nih.govresearchgate.netresearchgate.netnih.gov Lignans are known for their multitarget activity and relatively low toxicity, making them a significant area of interest in the search for new treatments for leishmaniasis. nih.govresearchgate.net Research has shown that certain lignans can inhibit the growth of Leishmania species, such as L. major and L. braziliensis, indicating the potential for related compounds like this compound to exhibit similar properties. researchgate.netnih.gov
Table 1: Reported Antibacterial and Potential Antileishmanial Activities Associated with this compound and Related Compounds
| Activity | Compound/Extract | Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Antibacterial | Olea europaea leaf extract | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Inhibition of bacterial growth. | core.ac.uk |
| Antibacterial | Stereospermum suaveolens extracts | Various bacteria | Moderate antimicrobial activity. | du.ac.bdresearchgate.net |
| Antileishmanial | Lignans (general class) | Leishmania major, Leishmania braziliensis | Inhibition of promastigote growth. | researchgate.netnih.gov |
| Antileishmanial | Epipinoresinol-4-O-β-d-glucopyranoside (a lignan) | Leishmania braziliensis | IC₅₀ value of 5.39 µM. | nih.gov |
Other Reported Biological Activities (e.g., hepatoprotective)
This compound has been cited for its hepatoprotective effects. mdpi.comsemanticscholar.org The traditional use of plants containing this compound, such as Stereospermum suaveolens, as liver stimulants provides an ethnobotanical basis for this activity. nih.goviafaforallergy.comresearchgate.net The protective effect of lignans on the liver is a recognized phenomenon, with numerous studies highlighting their ability to shield the liver from various toxins. nih.govscite.airesearchgate.netresearchgate.net
The hepatoprotective action of lignans is often attributed to their antioxidant and anti-inflammatory properties. nih.gov They can help in mitigating liver damage caused by toxic substances by reducing oxidative stress and inhibiting inflammatory pathways. nih.govscite.ainih.gov For instance, lignan extracts have been shown to protect against CCl₄-induced liver injury in animal models. scite.ainih.gov While specific mechanistic studies on this compound's hepatoprotective action are emerging, the activities of related lignans and plant extracts provide a strong indication of its potential in liver health.
Table 2: Reported Hepatoprotective Activity of this compound and Related Lignans
| Model/System | Compound/Extract | Key Findings | Reference(s) |
|---|---|---|---|
| Traditional Use | Stereospermum suaveolens | Used as a liver stimulant. | nih.goviafaforallergy.comresearchgate.net |
| CCl₄-induced hepatotoxicity in rats | Olax subscorpioidea leaf extract | Decreased serum enzyme activities and improved antioxidant status. | nih.gov |
| CCl₄-induced acute liver injury in mice | Herpetospermum caudigerum lignan extract | Protective effect through inhibition of inflammatory factors. | scite.ai |
| Acetaminophen-induced liver injury | Schisandra lignans | Protective effects associated with inhibition of CYP-mediated bioactivation. | researchgate.net |
Vi. Preclinical Studies and Therapeutic Potential
In Vitro Model Systems for Biological Activity Assessment
To investigate the biological effects of cycloolivil, researchers employ specialized in vitro model systems that mimic human physiological and pathological conditions. Human keratinocyte and chondrocyte cell lines are prominent examples used to assess the compound's anti-inflammatory properties.
HaCaT Keratinocytes
The immortalized human keratinocyte cell line, HaCaT, is a widely used model for studying skin biology and inflammatory skin diseases. plos.orgresearchgate.netmdpi.com In a key study, HaCaT cells were stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) to induce an inflammatory response akin to that seen in atopic dermatitis. nih.govmdpi.com The introduction of this compound to this system demonstrated significant anti-inflammatory activity.
Research findings indicate that this compound effectively suppresses the production of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net Specifically, it has been shown to reduce the secretion of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) in stimulated HaCaT cells. nih.govresearchgate.net Furthermore, this compound was found to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory cascade. mdpi.com These effects are attributed to its ability to block major inflammatory signaling pathways, including NF-κB and JAK/STAT, which are crucial in the pathogenesis of skin inflammation. nih.govmdpi.com
Table 1: Effect of this compound on Inflammatory Mediators in TNF-α/IFN-γ-Stimulated HaCaT Keratinocytes
| Mediator | Effect of this compound Treatment | Signaling Pathway Implication | Reference |
|---|---|---|---|
| IL-6 | Reduced Production | NF-κB, JAK/STAT | nih.govresearchgate.net |
| IL-8 | Reduced Production | NF-κB, JAK/STAT | nih.govresearchgate.net |
| RANTES | Reduced Production | JAK/STAT | nih.govresearchgate.net |
| COX-2 | Inhibited Expression | NF-κB | mdpi.com |
Osteoarthritis (OA) Chondrocytes
While direct studies on the effect of this compound on osteoarthritis (OA) chondrocytes are not yet available, this model system is highly relevant for future investigations. OA is characterized by cartilage degradation and inflammation within the joints. nih.govmdpi.com In vitro models using primary chondrocytes or cell lines are commonly used to screen for compounds with chondroprotective potential. umw.edu.pl Typically, these cells are stimulated with inflammatory agents like Interleukin-1 beta (IL-1β) to mimic the OA environment. mdpi.comfrontiersin.org Researchers then measure the expression of matrix-degrading enzymes (e.g., matrix metalloproteinases or MMPs) and the synthesis of essential cartilage components like type II collagen and aggrecan. mdpi.comumw.edu.pl Given this compound's demonstrated anti-inflammatory properties in other cell types, OA chondrocyte models represent a logical and important next step for assessing its therapeutic potential in joint diseases. nih.gov
In Silico Studies for Mechanism Elucidation
In silico methods, particularly molecular docking, are powerful computational tools used in drug discovery to predict how a molecule (ligand) might interact with a biological target, such as a protein or nucleic acid. nih.govmdpi.com This technique helps to elucidate the mechanism of action at a molecular level by simulating the binding affinity and orientation of the ligand within the target's binding site. mdpi.com Although specific molecular docking studies for this compound have not been published, this approach could be instrumental in refining our understanding of its interactions with key biological targets identified in in vitro assays.
Preclinical research has identified several protein targets of this compound within inflammatory pathways. In vitro studies using HaCaT keratinocytes have shown that this compound inhibits the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the signal transducer and activator of transcription (STAT) proteins, specifically STAT1 and STAT3. mdpi.com The inhibitory mechanism involves preventing the phosphorylation and nuclear translocation of key components of these pathways, such as p65 and IκBα for NF-κB, and STAT1/STAT3 for the JAK/STAT pathway. mdpi.com These proteins are therefore confirmed biological targets of this compound.
Future in silico molecular docking studies could model the precise binding of this compound to these proteins (NF-κB, STAT1, STAT3), providing insights into the specific amino acid interactions that underpin its inhibitory activity. mdpi.commdpi.com Currently, there is no available research on the direct interaction between this compound and DNA. nih.govnih.gov
Table 2: Experimentally Identified Protein Targets of this compound
| Protein Target | Pathway | Observed Effect | Potential for In Silico Study | Reference |
|---|---|---|---|---|
| NF-κB (p65, IκBα) | NF-κB Signaling | Inhibition of phosphorylation and nuclear translocation | High | mdpi.com |
| STAT1 | JAK/STAT Signaling | Inhibition of phosphorylation | High | mdpi.com |
| STAT3 | JAK/STAT Signaling | Inhibition of phosphorylation | High | mdpi.com |
| COX-2 | Inflammation | Inhibition of expression | High | mdpi.com |
This compound, as a polyphenolic lignan (B3055560) with several hydroxyl groups in its structure, possesses the chemical features that suggest a potential for metal ion chelation. nih.gov However, to date, no experimental studies have been published that specifically investigate or confirm the metal-chelating properties of this compound. This remains an area for future research to fully characterize its antioxidant mechanisms. researchgate.net
Pharmacokinetic and Pharmacodynamic Considerations for Future Research
To advance this compound from a compound of preclinical interest to a potential therapeutic agent, a thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential.
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Future research must investigate the oral bioavailability of this compound, how it is distributed to various tissues, its metabolic stability, and the pathways by which it and its metabolites are eliminated from the body.
Pharmacodynamics (PD) refers to the effects of a drug on the body. For this compound, this would involve establishing a clear dose-response relationship for its anti-inflammatory effects in animal models. Understanding the concentration of this compound required at the site of action (e.g., the skin) to achieve a therapeutic effect is a critical step.
Currently, there is a lack of published data on the PK/PD profile of this compound. These studies are a necessary prerequisite for any future clinical development.
Potential Therapeutic Applications
Based on the existing preclinical evidence, this compound shows promise primarily in the realm of inflammatory diseases.
The most robust evidence for the therapeutic potential of this compound lies in its application for inflammatory skin diseases such as atopic dermatitis and potentially psoriasis. nih.govnih.gov The demonstrated ability of this compound to inhibit the NF-κB and JAK/STAT signaling pathways in keratinocytes is highly relevant, as these pathways are central to the pathogenesis of these conditions. mdpi.comnih.gov By suppressing the production of inflammatory mediators like IL-6, IL-8, RANTES, and COX-2, this compound directly targets the mechanisms that drive the symptoms of chronic skin inflammation. nih.govmdpi.comresearchgate.netnih.gov These findings identify this compound as a strong candidate for further development as a topical agent for treating atopic dermatitis and other related inflammatory skin disorders. thedermdigest.comdermatologytimes.commdpi.com
Glioma Treatment
Glioma, a particularly aggressive form of brain tumor, remains a significant challenge in oncology. The therapeutic potential of natural compounds, including lignans (B1203133), is being investigated as a source for new treatment strategies. nih.gov Lignans have been noted for their ability to interfere with DNA synthesis and proliferation in tumor cells by inhibiting topoisomerases. nih.gov
While no preclinical studies have directly evaluated the efficacy of this compound for the treatment of glioma, research on other lignans has shown promise. For instance, a lignan isolated from Alnus japonica was found to inhibit the proliferation of glioblastoma tumorspheres by suppressing the FOXM1 protein. nih.govresearchgate.net This study demonstrated that the lignan reduced cell viability, decreased ATP levels, and induced apoptosis in glioblastoma tumorspheres. nih.govresearchgate.net In an orthotopic xenograft model, this lignan significantly inhibited tumor growth and extended the survival of the mice. nih.govresearchgate.net
Given that this compound belongs to the lignan class of compounds, it may share some of the anticancer properties observed in other lignans. However, without direct in vitro or in vivo studies on glioma cell lines, its potential in this area remains speculative and requires further investigation.
Antiviral Drug Development
The search for novel antiviral agents is a continuous effort in the face of emerging and evolving viral threats. Lignans have been systematically reviewed as a source of potential antiviral compounds, with over 600 lignans and their derivatives showing a range of antiviral activities against viruses such as HBV, HCV, HIV, influenza, and SARS-CoV. nih.govproquest.com The mechanisms of action are varied, with some lignans inhibiting viral replication by interfering with viral promoters. nih.gov
Currently, there are no specific preclinical studies demonstrating the antiviral activity of this compound. However, its structural classification as a lignan suggests it could be a candidate for future antiviral screening programs. The broad antiviral potential of the lignan family warrants the investigation of individual compounds like this compound against a panel of viruses to determine any specific activity.
Anti-Osteoarthritic Applications
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation and inflammation. The anti-inflammatory properties of various natural compounds are being explored as potential therapeutic avenues. Recent preclinical research has provided direct evidence for the anti-inflammatory effects of this compound, suggesting its potential application in managing osteoarthritis.
A 2024 study investigating the biological effects of compounds isolated from Nardostachys jatamansi identified this compound as a potent anti-inflammatory agent. researchgate.netmdpi.com The study, conducted on human HaCaT keratinocytes stimulated with TNF-α/IFN-γ to mimic an inflammatory state, revealed that this compound significantly reduced the production of key inflammatory mediators. researchgate.netmdpi.com
Key findings from this in vitro study include:
Inhibition of Inflammatory Cytokines and Chemokines: this compound was shown to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). researchgate.netmdpi.com These molecules are known to play a role in the inflammatory cascade that contributes to the pathology of osteoarthritis.
Suppression of COX-2 Expression: The study demonstrated that this compound inhibits the expression of Cyclooxygenase-2 (COX-2) protein. researchgate.netmdpi.com COX-2 is a key enzyme responsible for the production of prostaglandins (B1171923), which are major contributors to inflammation and pain in osteoarthritis.
Mechanism of Action: The anti-inflammatory effects of this compound were found to be mediated through the blockage of the NF-κB and JAK/STAT signaling pathways. researchgate.netmdpi.com These pathways are crucial in regulating the gene expression of many pro-inflammatory molecules.
These findings are significant as the pathological processes in osteoarthritis involve the production of inflammatory cytokines and the activity of enzymes like COX-2 within the joint. By inhibiting these key inflammatory pathways, this compound demonstrates a clear mechanism through which it could potentially alleviate the symptoms of osteoarthritis.
Furthermore, other studies on total lignans from sources like Vitex negundo seeds have shown anti-osteoarthritic effects in animal models, reducing pain, improving cartilage integrity, and lowering serum levels of inflammatory markers like TNF-α, IL-1β, and Prostaglandin E2 (PGE2). nih.gov This supports the potential of the lignan class of compounds, including this compound, in the development of treatments for osteoarthritis.
Interactive Data Table: Preclinical Anti-Inflammatory Effects of this compound
| Target | Effect of this compound | Signaling Pathway | Relevance to Osteoarthritis |
| IL-6 | Reduced Production | NF-κB, JAK/STAT | Pro-inflammatory cytokine involved in cartilage degradation. |
| IL-8 | Reduced Production | NF-κB, JAK/STAT | Pro-inflammatory chemokine that attracts inflammatory cells to the joint. |
| RANTES | Reduced Production | NF-κB, JAK/STAT | Chemokine involved in the inflammatory response. |
| COX-2 | Inhibited Expression | NF-κB | Key enzyme in the production of inflammatory prostaglandins. |
Vii. Conclusion and Future Research Directions
Summary of Key Research Findings on Cycloolivil
This compound is a lignan (B3055560) that has been isolated from various plant species, including Stereospermum suaveolens and, more recently, Nardostachys jatamansi. mdpi.comnih.gov Research has primarily focused on its anti-inflammatory properties. A significant body of recent research has demonstrated that this compound exhibits potent anti-inflammatory effects in human keratinocyte cell lines (HaCaT). mdpi.comnih.gov
Key findings indicate that this compound can inhibit the production of inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted), which are induced by agents like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). mdpi.comnih.gov The mechanism behind this activity involves the modulation of critical signaling pathways. Studies have confirmed that the anti-inflammatory effects of this compound are mediated through the blockage of the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. mdpi.comresearchgate.net Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 and STAT3. mdpi.com
Furthermore, research has revealed that this compound significantly regulates the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process. mdpi.comresearchgate.net These findings collectively underscore the potential of this compound as a significant anti-inflammatory agent, particularly in the context of skin inflammation. mdpi.com
| Research Finding | Investigated Model | Key Outcomes | Signaling Pathways Implicated |
| Inhibition of inflammatory cytokine/chemokine production (IL-6, IL-8, RANTES) | TNF-α/IFN-γ-induced HaCaT keratinocytes | Reduced expression of key inflammatory mediators. mdpi.comnih.gov | NF-κB, JAK/STAT |
| Regulation of inflammatory enzyme expression | TNF-α/IFN-γ-induced HaCaT keratinocytes | Inhibition of COX-2 protein expression. mdpi.comresearchgate.net | NF-κB |
| Inhibition of signaling protein activation | TNF-α/IFN-γ-induced HaCaT keratinocytes | Blocked phosphorylation of IκBα, p65, STAT1, and STAT3. mdpi.com | NF-κB, JAK/STAT |
| Isolation and Quantification | Roots of Stereospermum suaveolens | Identified as a major lignan derivative in the methanol (B129727) extract. nih.gov | Not Applicable |
Unexplored Areas and Knowledge Gaps
Despite the promising initial findings, significant knowledge gaps exist in the current understanding of this compound. The most prominent gap is the lack of in vivo research. mdpi.com To date, the majority of mechanistic studies have been conducted in vitro using cell lines. mdpi.comresearchgate.net To validate the therapeutic potential, experimental studies in animal models of inflammatory diseases are a critical next step. researchgate.net
Other unexplored areas include:
Broad-Spectrum Bioactivity: While anti-inflammatory effects are noted, a comprehensive screening of this compound against other biological targets (e.g., anti-cancer, neuroprotective, anti-diabetic) is largely absent from the literature.
Pharmacokinetics and Bioavailability: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Understanding its bioavailability and metabolic fate is essential for any future clinical development.
Biosynthesis: The biosynthetic pathway of this compound within the source plants has not been fully elucidated.
Comparative Efficacy: While identified in multiple plant species, a comparative analysis of its concentration and potential synergistic effects with other co-occurring compounds in these plants has not been performed.
Methodological Advancements for Future this compound Research
Future research on this compound would benefit from the application of advanced analytical and experimental methodologies. For isolation and characterization, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry have been effectively used. mdpi.comnih.gov Further development could focus on validating quantitative HPLC or High-Performance Thin-Layer Chromatography (HPTLC) methods for standardization and quality control of plant extracts and derived products. nih.gov
To address existing knowledge gaps, the following methodological advancements are proposed:
'Omics' Technologies: Employing transcriptomics, proteomics, and metabolomics can provide a global, unbiased view of the molecular pathways modulated by this compound in response to inflammatory stimuli, moving beyond the targeted analysis of known pathways like NF-κB and JAK/STAT.
Computational Modeling: Molecular docking and simulation studies could predict the binding affinity of this compound to various protein targets, helping to prioritize experimental validation and uncover novel mechanisms of action.
Advanced In Vivo Imaging: Utilizing techniques like fluorescence imaging in animal models could help track the biodistribution of this compound and visualize its effects on inflammatory sites in real-time.
Stable Isotope Labeling: To elucidate its biosynthetic pathway, feeding experiments with isotopically labeled precursors in source plants could be conducted.
Translational Research Prospects and Clinical Relevance
The current body of research strongly suggests that this compound has considerable translational potential, particularly as a therapeutic agent for inflammatory skin diseases. mdpi.comresearchgate.net Its demonstrated ability to inhibit the JAK/STAT and NF-κB signaling pathways—both of which are crucial targets in the treatment of conditions like atopic dermatitis and psoriasis—positions it as a highly promising candidate for drug development. mdpi.comnih.gov
The clinical relevance of this compound is further supported by its presence in plants like Nardostachys jatamansi and Stereospermum suaveolens, which have a long history of use in traditional medicine systems for treating various ailments, including inflammatory conditions. mdpi.comnih.gov This ethnobotanical background provides a foundation for its safety and efficacy that warrants modern clinical investigation.
Future translational research should focus on preclinical in vivo studies to establish efficacy and safety in relevant disease models. mdpi.com Success in these studies could pave the way for Investigational New Drug (IND) enabling studies and eventual human clinical trials. The development of topical formulations of this compound could be a primary goal for treating dermatological disorders, offering a targeted therapeutic approach.
Q & A
Q. What are the standard protocols for isolating Cycloolivil from natural sources like olive tree extracts?
this compound can be isolated using ethanol-based extraction followed by chromatographic purification. High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of water-acetonitrile (gradient elution) is recommended for achieving >98% purity . Researchers should validate compound identity via NMR spectroscopy and mass spectrometry, comparing results with published spectral data .
Q. Which in vitro assays are most suitable for assessing this compound’s antioxidant activity?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and FRAP (ferric reducing antioxidant power) test are widely used. For platelet-related studies, measure inhibition of thrombin-induced platelet aggregation using turbidimetric assays and intracellular Ca²+ signaling via fluorescence probes like Fura-2 .
Q. How can researchers ensure reproducibility in this compound’s biological activity studies?
Standardize experimental conditions:
- Use consistent solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Validate cell line responsiveness (e.g., HaCaT keratinocytes for NF-κB/JAK-STAT studies ).
- Include positive controls (e.g., hydroxytyrosol for antioxidant comparisons ).
Advanced Research Questions
Q. What experimental designs are optimal for elucidating this compound’s dual inhibition of NF-κB and JAK/STAT pathways?
- Step 1 : Treat HaCaT cells with TNF-α/IFN-γ to induce inflammation.
- Step 2 : Co-administer this compound (10–40 μM) and quantify phosphorylated proteins (e.g., p-JAK2, p-STAT3) via Western blot .
- Step 3 : Use luciferase reporter assays to measure NF-κB transcriptional activity.
- Contradiction Note : Discrepancies in efficacy across studies may arise from cell-specific pathway dominance; validate using multiple cell models (e.g., endothelial cells vs. keratinocytes).
Q. How can researchers address variability in this compound’s efficacy across in vivo thrombotic models?
- Methodology :
- Compare dose-response curves in murine arterial thrombosis models vs. zebrafish thrombosis assays.
- Monitor pharmacokinetics (e.g., bioavailability via LC-MS/MS) to correlate plasma levels with antiplatelet effects .
Q. What strategies resolve contradictions in this compound’s antioxidant vs. pro-oxidant effects reported in literature?
- Hypothesis Testing : Evaluate redox behavior under varying oxygen tensions (e.g., hypoxia vs. normoxia).
- Tools : Electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates.
- Contextual Factors : Consider cell type (e.g., cancer vs. normal cells) and this compound’s concentration-dependent biphasic effects .
Q. How to design a study comparing this compound’s bioactivity with structurally related lignans (e.g., secoisolariciresinol)?
- Approach :
- Use molecular docking to predict binding affinities for targets like TRPA1 or STAT3.
- Validate via competitive inhibition assays (e.g., TRPA1 calcium flux assays with HC-030031 as a control ).
- Statistical Consideration : Apply multivariate analysis to distinguish structure-activity relationships (SAR).
Methodological Challenges and Solutions
Q. What are the limitations of current this compound isolation techniques, and how can they be improved?
- Issue : Co-elution with polar impurities in crude extracts.
- Solution : Combine countercurrent chromatography (CCC) with preparative HPLC for higher resolution .
Q. How to validate this compound’s purity and stability in long-term studies?
- Protocols :
- Store lyophilized powder at -20°C (stable for 3 years) .
- Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .
Ethical and Reproducibility Guidelines
Q. How to ensure ethical compliance in studies involving this compound’s therapeutic potential?
- Data Sharing : Deposit raw datasets (e.g., Western blot images, Ca²+ measurements) in public repositories like Figshare.
- Conflict of Interest : Disclose funding sources (e.g., academic grants vs. industry partnerships) per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
